Methyl 5-[(furan-3-carbonyl)amino]pentanoate
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Overview
Description
Methyl 5-[(furan-3-carbonyl)amino]pentanoate is an organic compound with the molecular formula C11H15NO4. It contains a furan ring, an ester group, and an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(furan-3-carbonyl)amino]pentanoate typically involves the reaction of furan-3-carboxylic acid with 5-aminopentanoic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(furan-3-carbonyl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Methyl 5-[(furan-3-carbonyl)amino]pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-[(furan-3-carbonyl)amino]pentanoate involves its interaction with specific molecular targets and pathways. The furan ring and amide linkage allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(furan-2-carbonyl)amino]pentanoate
- Ethyl 5-[(furan-3-carbonyl)amino]pentanoate
- Methyl 5-[(thiophene-3-carbonyl)amino]pentanoate
Uniqueness
Methyl 5-[(furan-3-carbonyl)amino]pentanoate is unique due to the specific position of the furan ring and the ester group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
61586-90-1 |
---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 5-(furan-3-carbonylamino)pentanoate |
InChI |
InChI=1S/C11H15NO4/c1-15-10(13)4-2-3-6-12-11(14)9-5-7-16-8-9/h5,7-8H,2-4,6H2,1H3,(H,12,14) |
InChI Key |
GFQGLYBEFFHRKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCNC(=O)C1=COC=C1 |
Origin of Product |
United States |
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